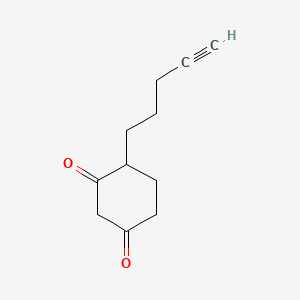
4-(Pent-4-yn-1-yl)cyclohexane-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
DYn-2 has a wide range of applications in scientific research:
Mecanismo De Acción
DYn-2 exerts its effects by selectively reacting with protein sulfenic acid modifications. The cyclohexanedione group of DYn-2 reacts with the sulfenic acid group on cysteine residues, forming a stable adduct. This adduct can then be detected using azide-bearing tags through click chemistry, allowing for the identification and quantification of sulfenylated proteins .
Safety and Hazards
Métodos De Preparación
Synthetic Routes and Reaction Conditions
DYn-2 is synthesized by coupling 1,3-cyclohexanedione with an alkyne moiety through a 3-carbon spacer. The reaction conditions typically involve mild oxidation to convert the sulfhydryl group of cysteine residues on proteins to cysteine-sulfenic acid derivatives .
Industrial Production Methods
While specific industrial production methods for DYn-2 are not widely documented, the synthesis generally follows standard organic chemistry protocols involving the use of protective groups and selective reactions to ensure high purity and yield .
Análisis De Reacciones Químicas
Types of Reactions
DYn-2 primarily undergoes oxidation reactions. It reacts with protein sulfenic acid modifications, which are formed through the mild oxidation of cysteine residues .
Common Reagents and Conditions
The common reagents used in the reactions involving DYn-2 include hydrogen peroxide (H2O2) for inducing oxidative stress and azide-bearing tags for detection through click chemistry .
Major Products
The major products formed from these reactions are sulfenylated proteins, which can be detected and analyzed using mass spectrometry and other biochemical techniques .
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness of DYn-2
DYn-2 is unique due to its high sensitivity and specificity in detecting protein sulfenylation. Its ability to form stable adducts with sulfenic acids and subsequent detection through click chemistry makes it a valuable tool in redox biology and oxidative stress research .
Propiedades
IUPAC Name |
4-pent-4-ynylcyclohexane-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-2-3-4-5-9-6-7-10(12)8-11(9)13/h1,9H,3-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNMICBPHYXLMRA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCCC1CCC(=O)CC1=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1354630-46-8 |
Source


|
| Record name | 4-(pent-4-yn-1-yl)cyclohexane-1,3-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: What is DYn-2 and what is it used for?
A1: DYn-2 is a cell-permeable chemical probe used to detect and study protein sulfenylation, a reversible oxidative modification of cysteine residues in proteins []. This modification plays a crucial role in redox signaling and cellular regulation.
Q2: How does DYn-2 interact with its target?
A2: DYn-2 specifically traps sulfenic acids (–SOH) formed on cysteine residues upon oxidation by reactive oxygen species (ROS), particularly hydrogen peroxide (H2O2) [, , ]. The dimedone moiety in DYn-2 reacts with the sulfenic acid to form a stable thioether bond, allowing for subsequent detection and analysis.
Q3: What are the downstream effects of DYn-2 labeling?
A3: DYn-2 labeling enables the identification and quantification of sulfenylated proteins in various biological contexts, providing insights into redox signaling pathways and cellular responses to oxidative stress [, ].
Q4: Can DYn-2 differentiate between sulfenic acids and other cysteine modifications?
A4: Yes, DYn-2 exhibits high selectivity for sulfenic acids over other cysteine oxidative modifications, making it a valuable tool for studying this specific post-translational modification [, , ].
Q5: What is the molecular formula and weight of DYn-2?
A5: The molecular formula of DYn-2 is C11H14O2, and its molecular weight is 178.23 g/mol.
Q6: Is there any available spectroscopic data for DYn-2?
A6: While the provided research abstracts do not specify spectroscopic data for DYn-2, its structure can be confirmed using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).
Q7: How is DYn-2 used to study protein sulfenylation in cells?
A8: DYn-2 can be used to identify sulfenylated proteins in cells through various techniques like gel electrophoresis and mass spectrometry [, , ]. These techniques can be coupled with DYn-2 labeling to analyze the sulfenylome (all sulfenylated proteins) under specific conditions.
Q8: What specific applications of DYn-2 have been reported in plant research?
A9: In Arabidopsis thaliana, DYn-2 has been used to investigate the sulfenylome in response to hydrogen peroxide stress. This research led to the identification of numerous previously unreported sulfenylated proteins, expanding our understanding of redox regulation in plants [, ].
Q9: Has DYn-2 been used to study protein sulfenylation in other biological systems?
A10: Yes, DYn-2 has been used to investigate the role of protein sulfenylation in growth factor signaling in mammalian cells, particularly identifying the epidermal growth factor receptor (EGFR) as a target of endogenous H2O2 [].
Q10: How does the structure of DYn-2 contribute to its activity and selectivity?
A11: The dimedone moiety is crucial for DYn-2's activity and selectivity, enabling specific trapping of sulfenic acids [, ]. Modifications to this moiety could potentially alter its reactivity and specificity.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

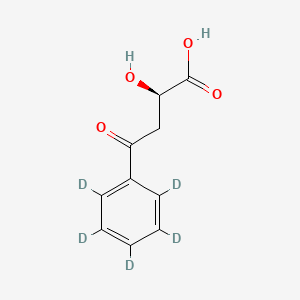
![2-Butanone,1-[(2-aminobenzoyl)oxy]-(9CI)](/img/no-structure.png)
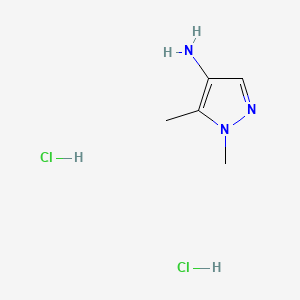
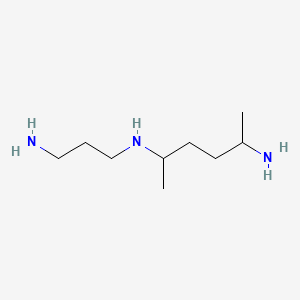
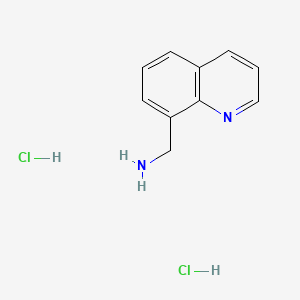
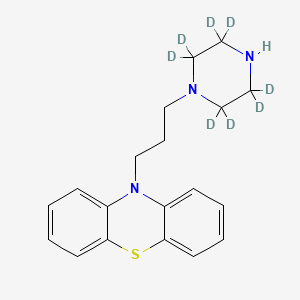
![2-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-ol](/img/structure/B587009.png)
![5/'-O-(4,4-Dimethoxytrityl)-2/'-O-[(tert-butyl)dimethylsilyl]-N-[[4-(tert-butyl)phenoxy]acetyl]cytid](/img/structure/B587012.png)